molecular formula C9H6N2 B105743 1H-indole-7-carbonitrile CAS No. 96631-87-7

1H-indole-7-carbonitrile

Cat. No. B105743
CAS RN: 96631-87-7
M. Wt: 142.16 g/mol
InChI Key: NTUHBYLZRBVHRS-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine 7-bromoindole (4.72 g, 24.0 mmol) and copper cyanide (4.30 g, 48.1 mmol) in 1-methyl-2-pyrrolidine (40 mL). Heat to 200° C. After 2.5 hours, cool to room temperature, add water-ethyl acetate (200 mL, 1/1) to give a solid. Filter through the celite, extract the filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, filter and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with hexanes: ethyl acetate (10:1) to give (1.87 g) of the title compound as a yellow solid: 1H NMR (300 MHz, DMSO-d6)) 6.64–6.66 (m, 1H), 7.17 (t, 1H, J=7.6 Hz), 7.51–7.53 (m, 1H), 7.60–7.62 (m, 1H), 7.94 (d, 1H, J=8.0 H), 12.03 (br, 1H).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
water ethyl acetate
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[Cu](C#N)[C:12]#[N:13]>O.C(OCC)(=O)C>[C:12]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2)#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CNC12
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
1-methyl-2-pyrrolidine
Quantity
40 mL
Type
solvent
Smiles
Step Four
Name
water ethyl acetate
Quantity
200 mL
Type
solvent
Smiles
O.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
Filter through the celite
EXTRACTION
Type
EXTRACTION
Details
extract the filtrate with ethyl acetate
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.